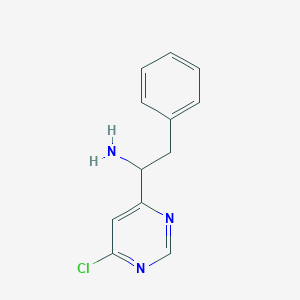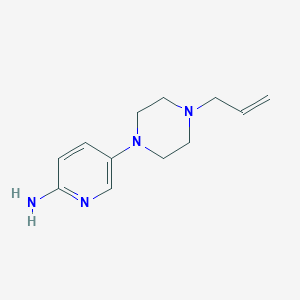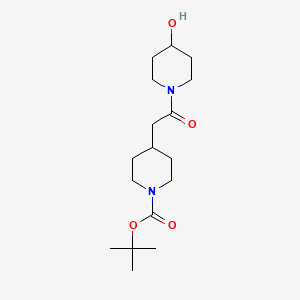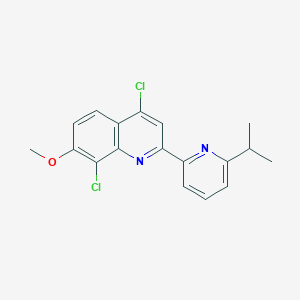![molecular formula C16H15BrN2O B8412507 8-(Benzyloxy)-6-bromo-2,3-dimethylimidazo[1,2-a]pyridine](/img/structure/B8412507.png)
8-(Benzyloxy)-6-bromo-2,3-dimethylimidazo[1,2-a]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(Benzyloxy)-6-bromo-2,3-dimethylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Benzyloxy)-6-bromo-2,3-dimethylimidazo[1,2-a]pyridine typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. This can be achieved through various methods such as transition metal catalysis, metal-free oxidation, and photocatalysis .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable synthetic routes that ensure high yield and purity.
化学反应分析
Types of Reactions
8-(Benzyloxy)-6-bromo-2,3-dimethylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while substitution could introduce various functional groups at the bromo position .
科学研究应用
8-(Benzyloxy)-6-bromo-2,3-dimethylimidazo[1,2-a]pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and interactions.
Industry: It can be used in the development of new materials with specific properties.
作用机制
The mechanism of action of 8-(Benzyloxy)-6-bromo-2,3-dimethylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context .
相似化合物的比较
Similar Compounds
- 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine
- 6-Bromo-8-methylimidazo[1,2-a]pyridine
- 8-(Benzyloxy)-2-methylimidazo[1,2-a]pyridine
Uniqueness
8-(Benzyloxy)-6-bromo-2,3-dimethylimidazo[1,2-a]pyridine is unique due to the presence of both benzyloxy and bromo groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
属性
分子式 |
C16H15BrN2O |
|---|---|
分子量 |
331.21 g/mol |
IUPAC 名称 |
6-bromo-2,3-dimethyl-8-phenylmethoxyimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C16H15BrN2O/c1-11-12(2)19-9-14(17)8-15(16(19)18-11)20-10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3 |
InChI 键 |
CVQJKRFLJGJENU-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N2C=C(C=C(C2=N1)OCC3=CC=CC=C3)Br)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![6-methoxy-8-methyl-2H-[1]benzothiopyran-4-one](/img/structure/B8412483.png)



![1-naphthyl N-[[5-(3,5-dichlorophenyl)sulfanyl-4-isopropyl-1-(4-pyridylmethyl)imidazol-2-yl]methoxycarbonyl]carbamate](/img/structure/B8412523.png)
